molecular formula C9H15N3O B1420591 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide CAS No. 1177307-45-7

2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No. B1420591
M. Wt: 181.23 g/mol
InChI Key: INVLBEGEXJPFSN-UHFFFAOYSA-N
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Description

The compound “2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of heteroleptic copper (II) complexes of the composition [Cu (L 1–5)Cl]X, where X = ClO4 and/or PF6 and [bis (2-ethyl-di (3,5-dimethyl-1H-pyrazol-1-yl))- (6-methyl- (2-pyridylmethyl))]amine (L1), were prepared and thoroughly characterized .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole .

Scientific Research Applications

Antipsychotic Potential

2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, a compound related to 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, was found to exhibit an antipsychotic-like profile in behavioral animal tests. This compound did not interact with dopamine receptors, unlike clinically available antipsychotic agents, suggesting a novel mechanism of action (Wise et al., 1987).

Synthesis and Coordination Chemistry

The synthesis and characterization of pyrazole-acetamide derivatives for coordination with metal ions, specifically Co(II) and Cu(II), were explored. These compounds demonstrated significant antioxidant activity, indicating potential applications in biochemistry and pharmacology (Chkirate et al., 2019).

Crystal Structure Analysis

The crystal structure and biological activity of a compound structurally similar to 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide were examined. This study highlights the relevance of such compounds in understanding molecular interactions and potential biological applications (Hu et al., 2016).

Biological Activities

Several derivatives of 1,5-dimethyl-1H-pyrazole, a structural analogue, have been explored for their biological activities. These compounds have shown a range of activities, including antibacterial, anti-inflammatory, and antitumor effects, suggesting the potential for developing new therapeutic agents (Al-Smaisim, 2012).

Anticancer Activity

Derivatives of pyrazole, related to 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, have been synthesized and evaluated for their antitumor activity. These compounds have shown promising results against various cancer cell lines, indicating potential applications in cancer research and therapy (Fahim et al., 2019).

Future Directions

Pyrazoles have a wide range of applications in various fields of science and their popularity has skyrocketed since the early 1990s . The goal of future research could be to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

2-(4-ethyl-3,5-dimethylpyrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-4-8-6(2)11-12(7(8)3)5-9(10)13/h4-5H2,1-3H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVLBEGEXJPFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)CC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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